molecular formula C19H23N3O B13097898 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

Cat. No.: B13097898
M. Wt: 309.4 g/mol
InChI Key: BVEMLWTWKOYCIY-OYUDYFSCSA-N
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Description

4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a quinuclidine moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The amino and vinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the quinuclidine moiety can interact with receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to the presence of the quinuclidine moiety and the vinyl group, which are not commonly found in other quinoline derivatives. These functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

4-[(S)-amino-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol

InChI

InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2/t12-,13-,18-,19-/m0/s1

InChI Key

BVEMLWTWKOYCIY-OYUDYFSCSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N

Origin of Product

United States

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